molecular formula C14H21N B13591196 2-(2,4,6-Trimethylphenyl)piperidine

2-(2,4,6-Trimethylphenyl)piperidine

Cat. No.: B13591196
M. Wt: 203.32 g/mol
InChI Key: PKXSYLXCSCGFRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylphenyl)piperidine typically involves the reaction of 2,4,6-trimethylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,6-Trimethylphenyl)piperidine is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)piperidine

InChI

InChI=1S/C14H21N/c1-10-8-11(2)14(12(3)9-10)13-6-4-5-7-15-13/h8-9,13,15H,4-7H2,1-3H3

InChI Key

PKXSYLXCSCGFRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2CCCCN2)C

Origin of Product

United States

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